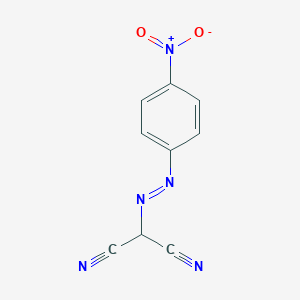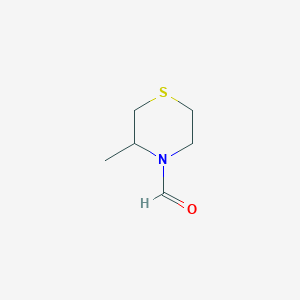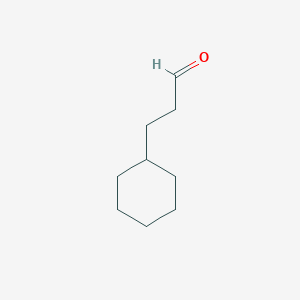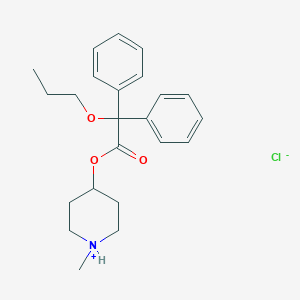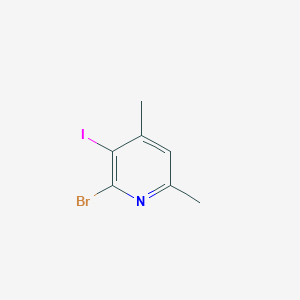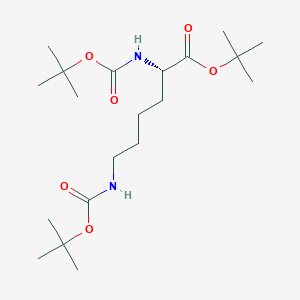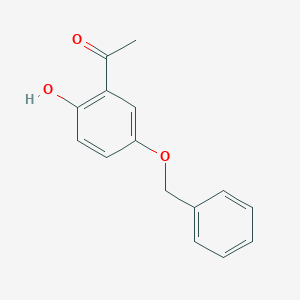
1-(5-(Benzyloxy)-2-hydroxyphényl)éthanone
Vue d'ensemble
Description
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone, also known as 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de glucosides de xanthone
Ce composé peut être utilisé dans la synthèse de glucosides de xanthone . Les xanthones sont des métabolites secondaires présents dans les plantes, les champignons, les lichens et les bactéries de diverses familles et genres. Elles possèdent une large gamme d'activités biologiques, notamment des propriétés antioxydantes, antibactériennes, antimalariennes, antituberculeuses et cytotoxiques .
Synthèse de dérivés de chalcone
1-(5-(Benzyloxy)-2-hydroxyphényl)éthanone peut être utilisé dans la synthèse de nouveaux dérivés de chalcone . Les dérivés de chalcone ont de larges applications en chimie pharmaceutique et médicinale .
Synthèse de molécules de benzimidazole
Ce composé peut être utilisé dans la synthèse de molécules de benzimidazole . Les benzimidazoles sont considérés comme une classe capable de composés hétérocycliques bioactifs avec une large gamme d'activités biologiques .
Synthèse de complexes de molybdène
La 2-hydroxy-5-benzyloxyacétophénone peut être utilisée dans la synthèse de complexes de molybdène . Ces complexes ont des applications potentielles comme catalyseurs d'oxydation et semi-conducteurs .
Synthèse de composés hétérocycliques
L'acétophénone, un composé apparenté, a été utilisé dans la synthèse de nombreux composés hétérocycliques . Il est raisonnable de supposer que la 2-hydroxy-5-benzyloxyacétophénone pourrait avoir des applications similaires.
Recherche en protéomique
La 2-hydroxy-5-benzyloxyacétophénone est utilisée dans la recherche en protéomique
Safety and Hazards
The safety data sheet for similar compounds suggests that they may be harmful if swallowed or inhaled, and they may cause skin and eye irritation . Therefore, it is advisable to handle “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” with care, using personal protective equipment and ensuring adequate ventilation.
Propriétés
IUPAC Name |
1-(2-hydroxy-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHMZQSDSXTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512017 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-63-3 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
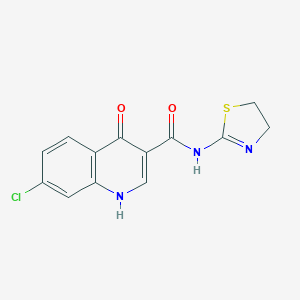

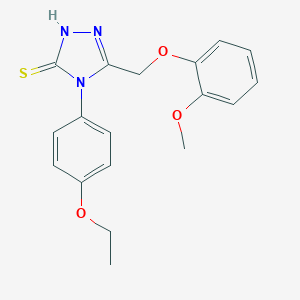


![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

